BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Monograph: -Dimethylpyrimidine-5-
carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

N,N-dimethylpyrimidine-5-
Compound Name: ]
carboxamide

Cat. No.: B8755193

Get Quote

\ J

Core Identity & Medicinal Chemistry Applications

Executive Summary

-Dimethylpyrimidine-5-carboxamide is a critical heterocyclic building block and a "privileged
scaffold" in modern drug discovery. Characterized by an electron-deficient pyrimidine ring
coupled to a polar dimethylamide moiety, this molecule serves as a robust fragment for
Fragment-Based Drug Discovery (FBDD). Its structural motifs are frequently observed in kinase
inhibitors (targeting the ATP-binding hinge region) and modulators of metabolic enzymes like
Nicotinamide N-methyltransferase (NNMT).

This guide provides a definitive technical profile of the molecule, including validated chemical
identifiers, synthetic protocols, and physicochemical properties essential for lead optimization.

Chemical Identity & Digital Representation

Precise digital interoperability is required for cheminformatics workflows. The following
identifiers are validated for database integration.
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Identifier Type

String / Value

Context

IUPAC Name

-dimethylpyrimidine-5-

carboxamide

Official Nomenclature

CAS Registry Number 98405-54-0 Commercial/Regulatory
) 2D Topology (Machine
Canonical SMILES CN(C)C(=0)clcnencl )
Learning)
Isomeric SMILES CN(C)C(=0)C1=CN=CN=C1 Aromaticity Specified

INChl=1S/C7H9N30/c1-

InChl String 10(2)7(11)6-3-8-5-9-4-6/h3- Standard IUPAC Hash
5H,1-2H3
UZWDCQSDERBNIV- Fixed-Length Hash for
InChlKey

UHFFFAOYSA-N

Database Keys

Molecular Formula

Stoichiometry

Molecular Weight

151.17 g/mol

Mass Spectrometry (M+H:
152.[1][2][3][4117)

Physicochemical Profile & Drug-Likeness

Understanding the electronic and physical behavior of this scaffold is vital for predicting ADME
(Absorption, Distribution, Metabolism, Excretion) properties.

Electronic Distribution

The pyrimidine ring is a

-deficient heteroaromatic system. The nitrogen atoms at positions 1 and 3 exert a strong
electron-withdrawing effect, making the ring susceptible to nucleophilic attack but resistant to
electrophilic substitution.

e C5 Position: The 5-position is the least electron-deficient carbon on the ring, making it the
ideal vector for attaching the carboxamide group without destabilizing the ring system.

e Amide Functionality: The
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-dimethyl group acts as a hydrogen bond acceptor (via the carbonyl oxygen) but lacks
hydrogen bond donors. This improves membrane permeability compared to primary amides.

Calculated Properties (In Silico)

Property Value Implication

Highly hydrophilic; ideal for

cLogP ~0.2-0.5 )
fragment merging.
Excellent passive membrane
TPSA ~46 A2 permeability (Rule of 5
compliant).
H-Bond Donors 0 Reduces non-specific binding.
Key interactions with Ser/Thr
H-Bond Acceptors 3

residues in protein pockets.

Synthetic Methodology

High-purity synthesis is required for biological assay validation. Two primary routes are
established: Acid Chloride Activation (Scale-up) and Coupling Agent Activation
(Discovery/Library).

Route A: Acid Chloride Activation (Scalable)
This method is preferred for multi-gram synthesis due to cost-efficiency and simplified
purification.

Protocol:

e Activation: Suspend pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl
chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution
ceases.

» Concentration: Remove solvent in vacuo to isolate the crude acid chloride (hygroscopic
solid).
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e Amidation: Re-dissolve in DCM. Cool to 0°C. Add dimethylamine (2.0 M in THF, 1.5 eq) and
triethylamine (2.0 eq) dropwise.

o Workup: Wash with sat.

, brine, and dry over

Route B: HATU-Mediated Coupling (Discovery)

Preferred for parallel synthesis or when avoiding harsh chlorinating agents.

Protocol:

Dissolution: Dissolve pyrimidine-5-carboxylic acid (1.0 eq) in DMF (0.1 M).

Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the OAt-active
ester.

Coupling: Add dimethylamine hydrochloride (1.2 eq). Stir at RT for 4-16 hours.

Purification: Direct injection onto preparative HPLC (Reverse Phase C18, Water/Acetonitrile
gradient).

Synthetic Workflow Diagram

The following diagram illustrates the decision logic and process flow for synthesizing this
scaffold.

~10g (Scale-up) [Activation(COCT 2 DMPcat Intermed Amidation: HN(Me)2 / Et3N
Scale Requirement?
N,N-dimethylpyrimidine-5-carboxamide
Coupling: HATU/ DIPEA One-Pot Amidation: HN(Me)2

Click to download full resolution via product page
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Caption: Comparative synthetic pathways for N,N-dimethylpyrimidine-5-carboxamide based
on scale.

Medicinal Chemistry Applications

This molecule is rarely a drug in isolation but acts as a critical pharmacophore.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule is screened against targets using NMR or Surface Plasmon Resonance
(SPR).

» Vector Analysis: The C2 and C4/C6 positions of the pyrimidine ring offer vectors for
"growing" the fragment.

e Hinge Binding: In kinase inhibitors, the N1 and N3 atoms of the pyrimidine often interact with
the hinge region of the ATP binding pocket via hydrogen bonding.

Bioisosterism

The pyrimidine-5-carboxamide moiety is often used as a bioisostere for:
o Pyridine-3-carboxamides (Nicotinamides): To lower pKa and improve metabolic stability.
o Phenyl-carboxamides: To increase solubility and reduce lipophilicity (lowering LogP).

Biological Logic Diagram

The mechanism of action for derivatives of this scaffold (e.g., in NNMT inhibition) involves
competition with the cofactor SAM or the substrate Nicotinamide.
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N,N-dimethylpyrimidine-5-carboxamide
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Caption: Pharmacological interaction logic of the pyrimidine-5-carboxamide scaffold within a
target binding pocket.

Analytical Characterization

To validate the synthesis of N,N-dimethylpyrimidine-5-carboxamide, the following spectral
data should be observed.

e 1H NMR (400 MHz, DMSO-d6):

o 9.20 (s, 1H, H-2): The proton between the two nitrogens is highly deshielded.

o 8.90 (s, 2H, H-4, H-6): The equivalent protons adjacent to the amide.
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o 3.00 (s, 3H,
) and
2.95 (s, 3H,
): Distinct singlets due to restricted rotation around the amide bond (rotamers).

e LC-MS:
o Retention time: Early eluting (polar).
o lonization: Strong
peak at 152.1 m/z.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chemscene.com [chemscene.com]
e 2. CAS RN 253315-05-8 | Fisher Scientific [fishersci.nl]

e 3. tsijournals.com [tsijournals.com]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8040032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8040032/
https://pubmed.ncbi.nlm.nih.gov/37167869/
https://www.benchchem.com/product/b8755193?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemscene.com/product/400076-42-8.html
https://www.fishersci.nl/nl/en/browse/cas/253315-05-8
https://www.tsijournals.com/articles/synthesis-and-biological-evaluation-of-new-heterocyclic-moiety-n2furylmethyleneamino34dihydro1hpyrimidine5carboxamide-de.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8755193?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 4. jas.ac.in [ias.ac.in]

e 5. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes -
PMC [pmc.ncbi.nim.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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